molecular formula C23H22ClNO3 B12590568 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide CAS No. 648922-79-6

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide

Cat. No.: B12590568
CAS No.: 648922-79-6
M. Wt: 395.9 g/mol
InChI Key: KMTJEFAFVAWXJX-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a 3-(2-phenylbutoxy)phenyl moiety as the anilide substituent.

Properties

CAS No.

648922-79-6

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide

InChI

InChI=1S/C23H22ClNO3/c1-2-16(17-7-4-3-5-8-17)15-28-20-10-6-9-19(14-20)25-23(27)21-13-18(24)11-12-22(21)26/h3-14,16,26H,2,15H2,1H3,(H,25,27)

InChI Key

KMTJEFAFVAWXJX-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylbutoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted CF₃ groups (e.g., Compound 29) often enhance thermal stability (higher melting points) and antimicrobial potency compared to meta-substituted analogs (e.g., MMV665807) .
  • Synthetic Efficiency : Yields vary widely (28–61%) depending on substituent steric bulk and reaction conditions. For example, peptidomimetic derivatives (Compound 1) achieve higher yields (61%) than simpler analogs (e.g., 28% for Compound 3b) due to optimized coupling protocols .

Antimicrobial and Anti-Biofilm Activity

Compound Name MIC (µM) Key Activities Reference
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Compound 29) 0.37–1.10 Inhibits Desulfovibrio piger Vib-7 biomass by 64–66%; cytotoxic at 30 µM
MMV665807 10–30 Reduces Staphylococcus aureus biofilm formation by >50% at 30 µM
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 0.37–1.10 Inhibits D. piger biomass by 49–50%; moderate cytotoxicity
Compound 1 Not reported Potent anti-MRSA activity (IC₅₀ < 1 µM); CF₃ group critical for target binding

Key Observations :

  • CF₃ Substituents : Para-CF₃ derivatives (Compound 29) exhibit stronger cytotoxic effects against sulfate-reducing bacteria than diCl-substituted analogs, likely due to enhanced electron-withdrawing effects .
  • Anti-Biofilm Activity : MMV665807 (meta-CF₃) shows superior biofilm inhibition compared to the target compound’s structural analogs, suggesting substituent position influences target binding .

Physicochemical and ADMET Properties

Compound Name logP* Water Solubility (mg/mL) Metabolic Stability (t½, h) Reference
Target Compound ~4.5† <0.1† Not reported -
Compound 29 3.8 0.2 2.5
MMV665807 4.1 0.15 1.8
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 2.9 0.5 <1.0

*Predicted using Molinspiration; †Estimated based on structural analogs.
Key Observations :

  • The target compound’s high logP (~4.5) suggests favorable membrane penetration but may limit oral bioavailability.
  • Nitro-substituted analogs exhibit better solubility but poorer metabolic stability, highlighting trade-offs in substituent design .

Biological Activity

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is a synthetic organic compound with potential therapeutic applications. Its structural complexity, characterized by the presence of a chloro group, hydroxyl group, and a phenylbutoxy moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is C23H22ClNO3C_{23}H_{22}ClNO_3, with an average molecular weight of approximately 395.88 g/mol. The compound's structure is conducive to interactions with biological macromolecules due to its functional groups:

  • Chloro Group : May participate in electrophilic substitution reactions.
  • Hydroxyl Group : Capable of forming hydrogen bonds, enhancing solubility and reactivity.
  • Phenylbutoxy Moiety : Increases lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Pharmacological Properties

Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
  • Analgesic Properties : Potential use in pain management by modulating pain pathways.
  • Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, offering protective effects against oxidative stress.

The precise mechanisms through which 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide exerts its biological effects require further investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or pain signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory processes or neurotransmitter metabolism.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds, suggesting pathways for future research on 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide:

  • In Vitro Studies : Investigations into the anti-inflammatory effects demonstrated that related benzamide derivatives can significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.
    StudyCompoundEffect Observed
    Benzamide Derivative ADecreased TNF-alpha production
    Benzamide Derivative BReduced IL-6 levels
  • Animal Models : Experimental models have shown that similar compounds can alleviate pain responses in rodent models of arthritis by modulating nociceptive pathways.
  • Molecular Docking Studies : Computational studies suggest potential binding affinities to G-protein coupled receptors (GPCRs), indicating a mechanism for the modulation of inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesKey Biological Activity
5-Chloro-2-hydroxy-N-(4-methyl-3-(2-phenylbutoxy)phenyl)benzamideSimilar core structure; different substitution patternAnti-inflammatory
5-Chloro-N-(4-methylphenyl)benzamideLacks hydroxy group; simpler structureModerate analgesic effects

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